Promethazine N-|A-D-Glucuronide

Descripción general

Descripción

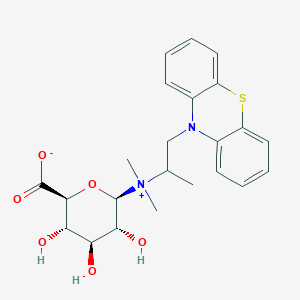

Promethazine N-|A-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₈N₂O₆S and its molecular weight is 460.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Promethazine N-|A-D-Glucuronide is a glucuronide metabolite of promethazine, a first-generation antihistamine primarily used for its sedative and antiemetic properties. Understanding the biological activity of this compound involves exploring its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of Promethazine

Promethazine acts as a histamine H1 receptor antagonist , inhibiting the effects of histamine in the body. Its primary uses include treating allergies, motion sickness, nausea, and as a sedative. The compound is also known for its anticholinergic properties and ability to block dopaminergic receptors in the chemoreceptor trigger zone (CTZ), contributing to its antiemetic effects .

Metabolism and Formation of this compound

Promethazine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, leading to several metabolites, including promethazine sulfoxide and desmethylpromethazine. The formation of This compound occurs through glucuronidation, a process that enhances water solubility and facilitates renal excretion .

Key Metabolic Pathways

- Enzymatic Action : The major enzymes involved in the metabolism of promethazine include CYP2D6 and UGT2B7, which catalyze the conjugation with glucuronic acid.

- Bioavailability : Following oral administration, promethazine has a bioavailability of approximately 25% due to first-pass metabolism .

Biological Activity

The biological activity of this compound can be summarized through its pharmacodynamics, receptor interactions, and potential therapeutic implications.

Pharmacodynamics

- Antihistaminic Action : As a metabolite of promethazine, it retains antihistaminic properties by antagonizing H1 receptors.

- Sedative Effects : Its sedative effects may be less pronounced compared to its parent compound due to reduced central nervous system penetration following glucuronidation.

Receptor Interactions

The compound interacts with various receptors:

- Histamine H1 Receptors : Inhibition leads to reduced allergic responses.

- Dopamine Receptors : Although less active than promethazine, it may still exhibit some dopaminergic antagonism.

- Muscarinic Receptors : Contributes to its anticholinergic effects but may be diminished post-glucuronidation.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of promethazine and its metabolites:

- Efficacy in Allergic Conditions : A study demonstrated that promethazine effectively reduces symptoms in allergic conditions by blocking H1 receptors in peripheral tissues .

- Sedative Properties : Research indicates that while promethazine induces sedation through central H1 receptor blockade, the glucuronide metabolite may have limited sedative effects due to reduced blood-brain barrier permeability .

- Anti-emetic Activity : Clinical trials highlight that promethazine remains effective as an antiemetic in various settings including postoperative nausea and vomiting, with glucuronidation possibly influencing the duration of action .

Data Tables

| Property | Promethazine | This compound |

|--------------------------------|----------------------|----------------------------|

| Molecular Weight | 284.4 g/mol | 460.5 g/mol |

| Bioavailability | ~25% | Reduced |

| Protein Binding | ~93% | Likely lower |

| Half-life | 12-15 hours | Unknown |

| Primary Metabolism | Liver (CYP2D6) | Glucuronidation |

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

Promethazine acts primarily as an antagonist of histamine H1 receptors, but it also interacts with muscarinic receptors and dopamine receptors. This multifaceted mechanism contributes to its effectiveness in treating various conditions such as allergies, nausea, and motion sickness . The glucuronidation process transforms promethazine into Promethazine N-|A-D-Glucuronide, potentially altering its pharmacokinetics and pharmacodynamics.

Metabolism and Excretion

Promethazine undergoes extensive hepatic metabolism, with glucuronidation being a significant pathway. The formation of this compound enhances the compound's solubility and facilitates renal excretion . Understanding the metabolic pathways is crucial for optimizing dosing regimens and minimizing adverse effects.

Therapeutic Applications

1. Antiemetic Use

Promethazine is commonly employed to manage nausea and vomiting associated with various conditions, including postoperative recovery and chemotherapy. Research indicates that this compound may enhance the drug's efficacy by improving its bioavailability and duration of action in the body .

2. Treatment of Allergic Reactions

The antihistaminic properties of promethazine make it effective for treating allergic conditions such as rhinitis and urticaria. The glucuronide metabolite may play a role in prolonging the therapeutic effects by sustaining active concentrations in circulation .

3. Sedation

Promethazine is often used as a sedative in preoperative settings. The conversion to this compound could influence sedation duration and intensity, making it an important consideration in anesthetic protocols .

Case Studies

Case Study 1: Efficacy in Hyperbilirubinemia

A study investigated the impact of promethazine on bilirubin metabolism in adult rats. The findings indicated that promethazine administration significantly increased hepatic bilirubin uptake and conjugation, suggesting potential therapeutic applications in managing hyperbilirubinemia conditions like Rh erythroblastosis . This highlights the relevance of this compound in enhancing bilirubin disposal mechanisms.

Case Study 2: Motion Sickness Prevention

In clinical trials focusing on motion sickness prevention, promethazine demonstrated substantial efficacy when administered before exposure to triggering events. The formation of its glucuronide metabolite may contribute to sustained antiemetic effects, thereby improving patient outcomes during travel or other motion-related activities .

Safety Profile

While promethazine is generally well-tolerated, it is associated with several side effects including sedation, confusion, and potential respiratory depression in children under two years old. The glucuronidation process may mitigate some adverse effects by facilitating elimination from the body more efficiently . However, clinicians must remain vigilant regarding the risk of severe tissue injury upon injection and other rare but serious side effects like neuroleptic malignant syndrome .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKYMDJQOWLOF-JGSZSWCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858338 | |

| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137908-81-7 | |

| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.